N'-(3-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-5-7-14(8-6-13)20-24-17(12-27-20)9-10-22-18(25)19(26)23-16-4-2-3-15(21)11-16/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOGGQLUSPBIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorophenylamine with 2-bromoethylamine to form an intermediate, which is then reacted with 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(3-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
G856-3480 (N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide)
- Key Differences :
- Replaces the 3-chlorophenyl group with a 2,3-dihydro-1,4-benzodioxin moiety .
- Substitutes 4-methylphenyl on the thiazole with 4-(trifluoromethyl)phenyl .
- Implications: The benzodioxin group improves solubility due to its oxygen-rich structure.
N'-(3-Chloro-2-Methylphenyl)-N-{2-[5-(1-Methyl-1H-Pyrazol-4-yl)Thiophen-2-yl]ethyl}ethanediamide
- Key Differences :
- Replaces the thiazole ring with a thiophene heterocycle.
- Introduces a 1-methylpyrazole substituent on the thiophene.
- Implications: Thiophene’s lower aromaticity compared to thiazole may reduce metabolic stability.
Functional Group Analogues
N-(3-Chlorophenethyl)-4-Nitrobenzamide
- Key Differences :
- Replaces the ethanediamide core with a single amide linkage .
- Substitutes the thiazole-ethyl chain with a 4-nitrobenzoyl group .
- Implications :
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
- Key Differences: Uses a monochlorinated acetamide backbone instead of ethanediamide. Features a dichlorophenyl group and direct thiazole linkage.
- The absence of an ethyl spacer between the thiazole and amide may limit conformational flexibility .
Research Findings and Implications
Physicochemical Properties
Biological Activity
N'-(3-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on the available literature.
Chemical Structure and Synthesis
The compound can be characterized by its molecular formula and its structural features include a thiazole ring and a chlorophenyl group. The synthesis typically involves multi-step reactions, which may include the formation of thiazole derivatives through cyclization reactions involving appropriate precursors.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazole-containing compounds. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Similar Thiazole Derivative | Escherichia coli | High |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit anticancer properties. For example, compounds featuring the thiazole moiety have been evaluated for their ability to inhibit cancer cell proliferation in vitro.
A study reported that compounds with similar structures to this compound showed IC50 values in the micromolar range against various cancer cell lines.
The anticancer mechanism may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Thiazole derivatives are also noted for their anti-inflammatory effects. In vivo studies have shown that these compounds can reduce inflammation markers in models of acute and chronic inflammation.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazole derivatives, including this compound, against resistant strains of bacteria. Results indicated a notable reduction in bacterial growth compared to control groups.
- Case Study on Anticancer Properties : In a preclinical trial involving human cancer cell lines, the compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
What are the key synthetic pathways for N'-(3-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide, and how is purity ensured during synthesis?
Basic Question
Answer:
The synthesis typically involves multi-step organic reactions, including amide bond formation and heterocyclic ring assembly. Critical steps include:
- Amide coupling : Reacting 3-chlorophenylamine derivatives with activated carbonyl intermediates under anhydrous conditions (e.g., using DMF as a solvent) .
- Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones at controlled temperatures (60–80°C) to ensure regioselectivity .
- Purification : High-performance liquid chromatography (HPLC) is employed to isolate the final compound, with mobile phases optimized for polarity (e.g., acetonitrile/water gradients) .
Purity Validation : - NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity by matching peaks to expected chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 483.971) .
How can reaction conditions be optimized to improve the yield of this compound?
Advanced Question
Answer:
Optimization requires systematic variation of parameters:
- Temperature : Lower temperatures (0–5°C) during amide coupling reduce side reactions, while higher temperatures (70–80°C) enhance cyclization rates for thiazole formation .
- Solvent selection : Polar aprotic solvents (e.g., DCM or DMF) improve solubility of intermediates, while dichloromethane minimizes unwanted hydrolysis .
- Catalysts : Use of carbodiimides (e.g., EDC/HOBt) accelerates amide bond formation with >85% yield .
- pH control : Maintaining alkaline conditions (pH 8–9) during workup prevents protonation of amine intermediates, aiding in crystallization .
What spectroscopic and chromatographic methods are critical for characterizing this compound?
Basic Question
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., ethylenic protons at δ 2.8–3.5 ppm and thiazole protons at δ 6.9–7.3 ppm) .
- ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula (e.g., C₂₃H₂₂ClN₅O₃S) .
- HPLC-DAD : Purity assessment using a C18 column with UV detection at λmax 255 nm .
How should researchers address contradictory biological activity data between this compound and its structural analogs?
Advanced Question
Answer:
Contradictions arise from subtle structural differences. A systematic approach includes:
-
Comparative SAR Analysis :
Analog Structural Difference Biological Activity Compound A Lacks thiazole ring Reduced kinase inhibition Compound B Methoxy substituent Enhanced solubility but lower potency -
Experimental Replication : Validate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
-
Computational Modeling : Docking studies to compare binding modes with target proteins (e.g., EGFR tyrosine kinase) .
What strategies can be used to modify the compound’s structure to improve aqueous solubility while retaining activity?
Advanced Question
Answer:
- Introducing hydrophilic groups : Adding polyethylene glycol (PEG) chains to the ethanediamide backbone or substituting the 4-methylphenyl group with a pyridyl moiety .
- Salt formation : Preparing hydrochloride salts via reaction with HCl in ethanol, improving solubility by 3–5 fold .
- Prodrug design : Masking the amide group as a phosphate ester, which hydrolyzes in vivo .
How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
Advanced Question
Answer:
- In vitro binding assays : Radioligand displacement studies using [³H]-labeled ligands for dopamine receptors (D2/D3 subtypes) .
- Kinase profiling : Screen against a panel of 50+ kinases to identify selectivity (e.g., IC₅₀ values for CDK5/p25) .
- Neuronal cell models : Differentiated SH-SY5Y cells treated with the compound, followed by Western blotting for phosphorylation markers (e.g., Tau protein) .
What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
Basic Question
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
